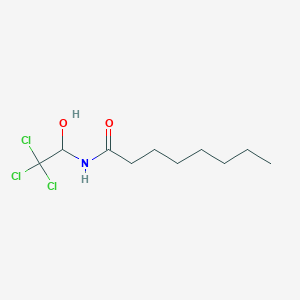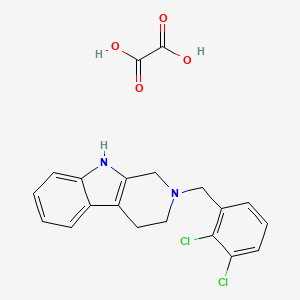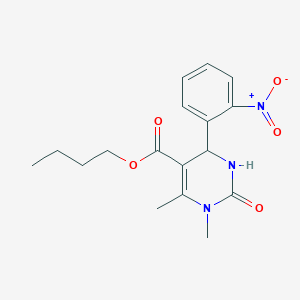
N-(2,2,2-trichloro-1-hydroxyethyl)octanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,2,2-trichloro-1-hydroxyethyl)octanamide, also known as TOPO, is a chemical compound widely used in scientific research for its ability to act as a solvent and extractant. Its unique properties make it an essential component in various chemical and biochemical processes.
Aplicaciones Científicas De Investigación
N-(2,2,2-trichloro-1-hydroxyethyl)octanamide is widely used in scientific research as a solvent and extractant due to its unique properties. It is commonly used in the extraction and purification of metals, such as rare earth elements, from ores and other materials. It is also used as a solvent in the synthesis of nanoparticles, and as a surfactant in the preparation of emulsions and microemulsions.
Mecanismo De Acción
N-(2,2,2-trichloro-1-hydroxyethyl)octanamide acts as a chelating agent, forming complexes with metal ions through coordination bonds. The trichloroacetyl group of N-(2,2,2-trichloro-1-hydroxyethyl)octanamide forms a stable bond with the metal ion, while the hydroxyethyl group provides solubility in organic solvents. This unique structure allows N-(2,2,2-trichloro-1-hydroxyethyl)octanamide to selectively extract and purify metals from complex mixtures.
Biochemical and Physiological Effects:
N-(2,2,2-trichloro-1-hydroxyethyl)octanamide has no known biochemical or physiological effects on living organisms. It is considered to be non-toxic and non-carcinogenic, making it a safe and effective solvent for scientific research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(2,2,2-trichloro-1-hydroxyethyl)octanamide is its ability to selectively extract and purify metals from complex mixtures. It is also highly soluble in organic solvents, making it an ideal solvent for many chemical and biochemical processes. However, N-(2,2,2-trichloro-1-hydroxyethyl)octanamide has some limitations in lab experiments, such as its high cost and limited availability. It is also sensitive to moisture and air, which can affect its stability and purity.
Direcciones Futuras
There are several future directions for the use of N-(2,2,2-trichloro-1-hydroxyethyl)octanamide in scientific research. One area of interest is the development of new and improved methods for the extraction and purification of rare earth elements, which are essential components in many high-tech applications. Another area of interest is the use of N-(2,2,2-trichloro-1-hydroxyethyl)octanamide in the synthesis of nanoparticles with specific properties and applications. Additionally, there is potential for the use of N-(2,2,2-trichloro-1-hydroxyethyl)octanamide in the development of new drugs and therapies, as its unique structure and properties may have applications in the field of medicine.
Conclusion:
In conclusion, N-(2,2,2-trichloro-1-hydroxyethyl)octanamide, or N-(2,2,2-trichloro-1-hydroxyethyl)octanamide, is a versatile and essential compound in scientific research. Its unique properties make it an ideal solvent and extractant for various chemical and biochemical processes. While it has some limitations, its potential applications in the fields of materials science, medicine, and environmental science make it an important area of research for the future.
Métodos De Síntesis
N-(2,2,2-trichloro-1-hydroxyethyl)octanamide is synthesized through a multi-step process involving the reaction of octanoyl chloride with triethylamine to form octanoyl triethylammonium chloride. This intermediate is then reacted with trichloroacetic acid to produce N-(2,2,2-trichloro-1-hydroxyethyl)octanamide. The final product is purified through distillation and recrystallization to obtain a high purity compound.
Propiedades
IUPAC Name |
N-(2,2,2-trichloro-1-hydroxyethyl)octanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18Cl3NO2/c1-2-3-4-5-6-7-8(15)14-9(16)10(11,12)13/h9,16H,2-7H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNKYGGGBBJDZMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)NC(C(Cl)(Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 1-[4-methoxy-3-(methoxymethyl)benzyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B5085322.png)
![3-[4-(3,4-dichlorophenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B5085333.png)
![1-{3'-[1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-3-yl]-3-biphenylyl}ethanone](/img/structure/B5085344.png)
![8-{[5-(4-methyl-1-piperazinyl)-2-nitrophenyl]thio}quinoline](/img/structure/B5085360.png)
![dimethyl 2,2'-[2,5-thienediylbis(methylene)]bis(1,3-benzothiazole-6-carboxylate)](/img/structure/B5085363.png)

![6-ethyl-2-[(4-isopropylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5085377.png)
![methyl N-{[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-methylglycinate](/img/structure/B5085378.png)
![4-({4-[(4-carboxyphenyl)sulfonyl]phenyl}thio)phthalic acid](/img/structure/B5085386.png)
![2-{[5-(2-ethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B5085388.png)

![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-N-[3-(dimethylamino)propyl]-3-methoxybenzamide](/img/structure/B5085399.png)
![4-chloro-N-(3-chloro-4-methoxyphenyl)-3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5085416.png)
![ethyl 3-{3-chloro-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]phenyl}-2-cyanoacrylate](/img/structure/B5085423.png)